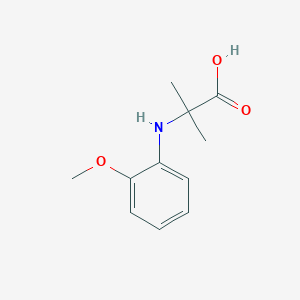
N-(2-methoxyphenyl)-2-methylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-methylalanine is an organic compound that belongs to the class of amino acids It features a methoxyphenyl group attached to the nitrogen atom and a methyl group attached to the alpha carbon of the alanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-methylalanine typically involves the reaction of 2-methoxyaniline with a suitable alpha-bromo acid derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-methoxyaniline attacks the electrophilic carbon of the alpha-bromo acid, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack and promote the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving additional purification steps such as recrystallization or chromatography. The choice of solvents, reaction temperatures, and catalysts would be carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
N-(2-methoxyphenyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of a nitro group would yield an amine.
科学的研究の応用
N-(2-methoxyphenyl)-2-methylalanine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions or protein-ligand binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in organic synthesis.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-2-methylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity to certain proteins, while the methylalanine backbone provides structural stability. The compound may exert its effects through pathways involving enzyme inhibition or receptor activation, leading to various biological responses.
類似化合物との比較
Similar Compounds
- 2-methoxyphenylalanine
- 2-methoxyphenylglycine
- 2-methoxyphenylserine
Uniqueness
N-(2-methoxyphenyl)-2-methylalanine is unique due to the presence of both a methoxyphenyl group and a methyl group on the alanine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
生物活性
N-(2-methoxyphenyl)-2-methylalanine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, exploring various studies, mechanisms of action, and relevant data.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C11H15NO2
- Molecular Weight : 195.25 g/mol
Interaction with Receptors
Research indicates that compounds similar to this compound exhibit significant interactions with serotonin receptors, particularly the 5-HT2A receptor subtype. These interactions can lead to various physiological effects, including alterations in mood and perception, which are particularly relevant in the context of hallucinogenic properties observed in related compounds like 25I-NBOMe .
Biological Activities
-
Antiparasitic Activity
- A study demonstrated that a structurally related compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (referred to as compound 8), exhibited significant leishmanicidal activity against Leishmania mexicana. It reduced the parasite load by 71% in an experimental model of cutaneous leishmaniasis . This suggests that this compound may also possess similar antiparasitic properties due to structural similarities.
- Oxidative Stress Induction
- Neuropharmacological Effects
Table 1: Summary of Biological Activities
特性
IUPAC Name |
2-(2-methoxyanilino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-6-4-5-7-9(8)15-3/h4-7,12H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWAXFPZBAHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














